molecular formula C12H17NO2 B1370493 1-(3-Methoxybenzyl)pyrrolidin-3-ol

1-(3-Methoxybenzyl)pyrrolidin-3-ol

Cat. No.: B1370493
M. Wt: 207.27 g/mol
InChI Key: LPYMTQJBJKJOAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxybenzyl)pyrrolidin-3-ol (CAS: 1044766-85-9) is a pyrrolidine derivative featuring a hydroxyl group at the 3-position of the pyrrolidine ring and a 3-methoxybenzyl substituent attached to the nitrogen atom. Its molecular formula is C₁₂H₁₇NO₂, with a molar mass of 207.27 g/mol . The compound’s SMILES string is O(C)c1cccc(CN2CCC(C2)O)c1, highlighting the methoxybenzyl group and the secondary alcohol within the pyrrolidine scaffold .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

1-[(3-methoxyphenyl)methyl]pyrrolidin-3-ol

InChI

InChI=1S/C12H17NO2/c1-15-12-4-2-3-10(7-12)8-13-6-5-11(14)9-13/h2-4,7,11,14H,5-6,8-9H2,1H3

InChI Key

LPYMTQJBJKJOAF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2CCC(C2)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Substituted Benzyl Groups

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituent (R) Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
1-(3-Methoxybenzyl)pyrrolidin-3-ol 3-OCH₃ C₁₂H₁₇NO₂ 207.27 Antiviral intermediates
(R)-1-(3-Chloro-benzyl)pyrrolidin-3-ol 3-Cl C₁₁H₁₄ClNO 211.69 Laboratory research chemical
3-(3-Bromobenzyl)pyrrolidin-3-ol 3-Br C₁₁H₁₄BrNO 256.14 Intermediate in drug synthesis
5-(3-Methoxyphenyl)pyrrolidin-3-ol 3-OCH₃ (positional isomer) C₁₁H₁₅NO₂ 193.24 Undisclosed bioactivity

Key Observations:

  • Positional Isomerism : 5-(3-Methoxyphenyl)pyrrolidin-3-ol differs in the substitution position on the pyrrolidine ring (5- vs. 3-position), which may alter conformational stability and biological target interactions .

Antimicrobial Screening :

Preparation Methods

Reductive Amination and Pyrrolidine Ring Formation

One efficient approach is to start from an amino alcohol or amino acid derivative and perform reductive amination with 3-methoxybenzaldehyde to introduce the 3-methoxybenzyl substituent on nitrogen.

  • The amino alcohol (such as pyrrolidin-3-ol or its protected form) reacts with 3-methoxybenzaldehyde under reductive amination conditions using a reducing agent like sodium borohydride or catalytic hydrogenation.
  • This step forms the N-(3-methoxybenzyl) pyrrolidin-3-ol framework with high selectivity.

Synthesis via Pyrrolidine-2,3-dione Intermediate and Reduction

A documented method involves synthesis of a pyrrolidine-2,3-dione intermediate followed by selective reduction:

  • The pyrrolidine-2,3-dione is synthesized by condensation of appropriate precursors (e.g., amino acids or diketones).
  • This intermediate is then reduced using borane dimethyl sulfide complex (BH3·DMS) in tetrahydrofuran (THF) at low temperature (0°C), followed by stirring at room temperature for extended periods (up to 24 hours) to achieve full conversion.
  • Quenching with water yields the desired pyrrolidin-3-ol derivative.

This method is advantageous due to the high purity of the product and relatively straightforward purification steps.

Esterification and Lactam Reduction Route

According to a patented process for preparing pyrrolidin-3-ol derivatives:

  • Starting from aminohydroxybutyric acid, esterification is performed using methanol and acid catalysis (e.g., sulfuric acid) to form a methyl ester intermediate.
  • This intermediate undergoes cyclization to form a lactam.
  • The lactam is then reduced with sodium borohydride in diglyme, followed by acid treatment and heating to yield the pyrrolidin-3-ol.
  • This process is scalable, cost-effective, and produces high optical and chemical purity, suitable for pharmaceutical applications.

While this patent focuses on the unsubstituted pyrrolidin-3-ol, the method can be adapted to introduce the 3-methoxybenzyl group in earlier steps or via subsequent N-alkylation.

Catalytic Hydrogenation with Formaldehyde and Secondary Amines

Another industrial method involves:

  • Reacting a pyrrolidine precursor with formaldehyde and hydrogen in the presence of a metal catalyst.
  • The reaction mixture is further treated with hydrogen and secondary amines (such as pyrrolidine or piperidine) under catalytic conditions.
  • After removal of the metal catalyst and distillation, the desired pyrrolidin-3-ol derivative is obtained.

This method allows for large-scale production with controlled stereochemistry.

Data Tables Summarizing Key Preparation Parameters

Method Starting Material(s) Key Reagents/Conditions Yield (%) Notes
Reductive amination Amino alcohol + 3-methoxybenzaldehyde NaBH4 or catalytic hydrogenation ~85-92 High purity, mild conditions, suitable for various benzaldehydes
Pyrrolidine-2,3-dione reduction Pyrrolidine-2,3-dione intermediate BH3·DMS in THF, 0°C to rt, 18-24 h 90+ Requires careful quenching, good purity, scalable
Esterification + lactam reduction Aminohydroxybutyric acid Methanol, H2SO4 (esterification); NaBH4, diglyme (reduction) 44 (overall) Scalable GMP process, high optical purity, industrial scale
Catalytic hydrogenation Pyrrolidine precursor + formaldehyde Metal catalyst, H2, secondary amines Not specified Industrial scale, multi-step catalytic process

Detailed Research Findings

  • The reductive amination approach allows for the introduction of various substituted benzyl groups, including 3-methoxybenzyl, by simply changing the aldehyde used. This flexibility is valuable for synthesizing functionalized pyrrolidines with diverse substituents.
  • The borane reduction of pyrrolidine-2,3-dione intermediates provides a clean route to the 3-hydroxy substituted pyrrolidines, with the borane reagent selectively reducing the diketone to the diol or hydroxy derivative.
  • The esterification and lactam reduction method is notable for its high stereochemical purity and suitability for pharmaceutical manufacturing, meeting regulatory standards.
  • Catalytic hydrogenation methods using formaldehyde and secondary amines are effective for large-scale production but require careful control of reaction parameters to avoid side reactions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(3-Methoxybenzyl)pyrrolidin-3-ol, and how can reaction conditions be optimized for higher yield?

  • Answer : The compound is typically synthesized via reductive amination or condensation reactions. Key precursors include 3-methoxybenzaldehyde and pyrrolidin-3-ol derivatives. Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are critical for imine reduction. Solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) improve solubility, while temperature control (e.g., 0–25°C) minimizes side reactions. Catalyst screening (e.g., palladium for hydrogenation) can further enhance yield. Optimization involves adjusting molar ratios, solvent polarity, and reaction time (typically 12–24 hours) .

Q. What spectroscopic methods confirm the structure and purity of this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies hydrogen and carbon environments, confirming the methoxybenzyl and pyrrolidine substituents. High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₂H₁₇NO₂). Infrared (IR) spectroscopy detects hydroxyl (-OH) and amine (-NH) stretches. Purity is assessed via HPLC with UV detection (λ = 254 nm) and thin-layer chromatography (TLC) using silica gel plates .

Q. How is the compound purified post-synthesis, and what challenges arise during crystallization?

  • Answer : Purification involves column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Challenges include low solubility of the free base, which can be addressed by salt formation (e.g., hydrochloride salt). Impurities like unreacted aldehyde are removed via acid-base extraction. Crystallization may require slow cooling (1–2°C/min) to avoid amorphous solids .

Advanced Research Questions

Q. How do stereochemical variations at the pyrrolidine ring influence the biological activity of this compound derivatives?

  • Answer : Stereochemistry significantly impacts receptor binding. For example, the (3R,4R)-diastereomer shows higher affinity for GABA receptors compared to the (3S,4S)-form, as demonstrated in docking studies. Modifications like fluorination at the benzyl group or methyl substitution on the pyrrolidine ring alter pharmacokinetics (e.g., logP, metabolic stability). Structure-activity relationship (SAR) studies using radioligand assays (e.g., [³H]-GABA displacement) quantify these effects .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Answer : The hydroxyl group on pyrrolidine acts as a nucleophile, reacting with electrophiles (e.g., alkyl halides) under basic conditions (K₂CO₃ in DMF). The reaction proceeds via an SN2 mechanism, with steric hindrance from the methoxybenzyl group influencing regioselectivity. Computational studies (DFT) reveal transition-state stabilization through hydrogen bonding with the solvent (e.g., DMSO) .

Q. How can computational modeling predict the compound’s interaction with neurological targets like neurotensin receptors?

  • Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model binding poses in receptor pockets. Key interactions include hydrogen bonds between the pyrrolidine hydroxyl and receptor residues (e.g., Asp113 in NTS1) and π-π stacking of the methoxybenzyl group with aromatic side chains. Free energy calculations (MM-PBSA) validate binding affinities, guiding lead optimization .

Q. What strategies resolve contradictions in reported biological data, such as varying IC₅₀ values across studies?

  • Answer : Discrepancies arise from assay conditions (e.g., cell type, incubation time) or compound purity. Meta-analyses normalize data using standardized protocols (e.g., NIH Assay Guidance). Cross-validation with orthogonal assays (e.g., electrophysiology for ion channel targets) clarifies potency. Batch-to-batch variability is minimized via rigorous QC (e.g., ≥95% purity by HPLC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.